![molecular formula C19H19N3O2S B2475633 4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide CAS No. 1286696-36-3](/img/structure/B2475633.png)
4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide
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Overview
Description
4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution using an appropriate amine.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the thiazole ring, often using palladium-catalyzed cross-coupling reactions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide: Lacks the N-(2-phenylethyl) group.
4-amino-3-(4-methoxyphenyl)-N-(2-methylphenyl)-1,2-thiazole-5-carboxamide: Contains a methyl group instead of a phenylethyl group.
Uniqueness
4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide is unique due to the presence of the N-(2-phenylethyl) group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain biological targets or alter its electronic properties, making it distinct from similar compounds.
Properties
IUPAC Name |
4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-15-9-7-14(8-10-15)17-16(20)18(25-22-17)19(23)21-12-11-13-5-3-2-4-6-13/h2-10H,11-12,20H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIBSDMVEPIHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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